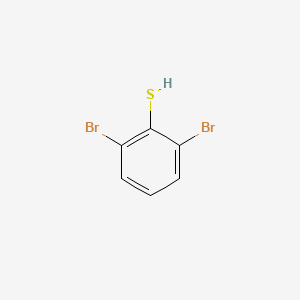

2,6-Dibromobenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromobenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJYYYKHRSMJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541848 | |

| Record name | 2,6-Dibromobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62261-14-7 | |

| Record name | 2,6-Dibromobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Steric Control in Sulfur Chemistry: A Guide to 2,6-Disubstituted Thiophenols

Executive Summary The introduction of substituents at the 2- and 6-positions of the thiophenol core creates a unique chemical environment defined by "Orthogonal Shielding." Unlike their oxygen counterparts (phenols), 2,6-disubstituted thiophenols exhibit a distinct inversion of reactivity: while the sulfur atom is inherently soft and nucleophilic, the steric bulk of ortho-groups (methyl, isopropyl, tert-butyl) severely restricts the trajectory of incoming electrophiles and suppresses dimerization. This guide provides a technical roadmap for synthesizing, handling, and utilizing these sterically congested organosulfur scaffolds, shifting the focus from "overcoming" hindrance to exploiting it for metabolic stability and radical persistence.

The Mechanistic Basis of Steric Shielding

In unsubstituted thiophenol (PhSH), the sulfur atom is highly accessible, with a

-

Rotational Gating (Atropisomerism Potential): The rotation of the S-H bond is restricted.[1] In 2,6-di-tert-butylthiophenol, the thiol proton is forced into a conformation perpendicular to the aromatic ring plane to minimize steric clash, locking the lone pairs into a specific orientation.[2]

-

The "Cone of Protection": Large ortho-groups create a steric cone that blocks

trajectories.[1] While the sulfur remains electron-rich, it cannot easily attack electrophiles that require a backside approach.[2] This makes these thiophenols poor nucleophiles for standard alkylations but excellent candidates for radical scavenging, as the hydrogen atom remains accessible to small radicals (like

Data Summary: Steric vs. Electronic Effects

| Compound | pKa (approx) | S-Alkylation Rate (Rel.)[1][2] | Oxidative Stability | Primary Utility |

| Thiophenol | 6.6 | 1.0 (Fast) | Low (Rapid dimerization) | General Synthesis |

| 2,6-Dimethylthiophenol | 7.0 | ~0.1 | Moderate | Ligand Precursor |

| 2,6-Diisopropylthiophenol | 7.2 | <0.01 | High | Cat.[2] Antioxidant |

| 2,6-Di-tert-butylthiophenol | >7.5 | Negligible | Very High | Radical Trap / Drug Isostere |

Synthetic Access: The Decision Matrix

Synthesizing hindered thiophenols is non-trivial.[1] The standard industrial route for phenols (Friedel-Crafts) does not apply directly to sulfur. You must choose between rearranging an existing C-O bond (Newman-Kwart) or forming a C-S bond de novo (Lithiation).[1][2]

Pathway Analysis

-

Newman-Kwart Rearrangement (NKR): Traditionally requires temperatures >250°C. Steric bulk at the ortho-position increases the rotational barrier of the intermediate, often stalling the reaction or leading to elimination. Recommendation: Use only for methyl/ethyl substituents or with Pd-catalysis.[1][2]

-

Lithium-Halogen Exchange: The most robust method for high steric bulk.[2] It relies on the accessibility of the aryl halide, which is generally better than the rearrangement transition state.

Figure 1: Synthetic decision tree for accessing sterically hindered thiophenols. Note that for bulky groups (t-butyl), the Newman-Kwart rearrangement often fails due to the inability to achieve the necessary 4-membered cyclic transition state, making lithiation the superior choice.[2]

Experimental Protocol: Synthesis of 2,6-Dimethylthiophenol

Methodology: Lithium-Halogen Exchange followed by Sulfur Quench.[2] Rationale: This protocol avoids the high temperatures of the Newman-Kwart rearrangement and ensures high purity. It is self-validating: the color change during lithiation confirms the generation of the nucleophile.

Reagents & Equipment[3]

-

Substrate: 2-Bromo-m-xylene (2-Bromo-1,3-dimethylbenzene) [CAS: 576-22-7].[2]

-

Lithiating Agent: n-Butyllithium (2.5 M in hexanes).[1][2] Note: t-BuLi is not strictly necessary for aryl bromides and poses higher safety risks.[2]

-

Sulfur Source: Elemental Sulfur (

), dried in a desiccator.[1] -

Reductant: Lithium Aluminum Hydride (

) or Zinc dust/HCl.[1] -

Solvent: Anhydrous THF (distilled from Na/Benzophenone or from a solvent system).[1]

Step-by-Step Workflow

-

Inert Atmosphere Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

for 15 minutes. -

Solvation: Add 2-Bromo-m-xylene (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation (The Critical Step):

-

Sulfuration:

-

Reduction (The "Thiolate Trap" Release):

-

Why this step? The reaction produces a mixture of lithium thiolate (

) and disulfides ( -

Cool to 0°C. Carefully quench with 1M HCl (exothermic).

-

Extract with diethyl ether (

mL).[1] -

Optional High-Purity Step: Treat the crude organic layer with

(0.5 equiv) in ether for 30 mins, then quench (Fieser method). This guarantees 100% monomeric thiol.[1]

-

-

Purification:

Figure 2: Experimental workflow for the synthesis of 2,6-dimethylthiophenol. The reduction step (Step 4) is critical as steric hindrance does not fully prevent disulfide formation during the oxidative workup.

Reactivity Profile & Applications

The Nucleophilicity Paradox

In 2,6-disubstituted thiophenols, the sulfur center is nucleophilic in terms of electron density but kinetically deactivated by the ortho-substituents.

-

S-Alkylation: Reaction with methyl iodide (

) is significantly slower than PhSH.[1][2] Reaction with secondary halides (e.g., isopropyl bromide) is often completely inhibited.[1] -

Protocol Adjustment: To alkylate these thiols, use a polar aprotic solvent (DMF or DMSO) and a stronger base (Cs2CO3) to expose the naked thiolate, and use unhindered electrophiles (primary halides only).

Radical Scavenging (Antioxidant Activity)

This is the primary application for highly hindered thiophenols (e.g., 2,6-di-tert-butylthiophenol).[2]

-

Mechanism:

. -

Stability: The resulting thiyl radical (

) is sterically protected from dimerization ( -

Drug Design: Used as lipophilic antioxidants or metabolic blockers.[1] The sulfur atom is less prone to Phase II conjugation (glucuronidation) than the corresponding phenol due to the steric gate.

Figure 3: Reactivity landscape of hindered thiophenols.[1][2] Note the suppression of alkylation (Path 1) contrasted with the efficiency of hydrogen atom transfer (Path 2).

References

-

Lloyd-Jones, G. C., et al. (2009).[1][2][4] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition. [1]

-

ChemicalBook. (n.d.).[1] 2,6-Dimethylbenzenethiol Product Properties and Safety.

-

FooDB. (2010).[1][5] 2,6-Dimethylbenzenethiol: Structure and Metadata. [1]

-

Bordwell, F. G. (n.d.).[1] pKa Table of Thiophenols and Phenols. (Referenced via general chemical principles confirmed in search results regarding pKa shifts).

-

ResearchGate. (2025). Radical scavenging activities and redox potentials of thiophenols. [1]

Sources

- 1. Thiophenol - Wikipedia [en.wikipedia.org]

- 2. Showing Compound 2,6-Dimethylbenzenethiol (FDB008717) - FooDB [foodb.ca]

- 3. 2,6-DIMETHYLTHIOPHENOL | 118-72-9 [chemicalbook.com]

- 4. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Literature review of 2,6-dihalogenated aryl thiols

Executive Summary

2,6-Dihalogenated aryl thiols (thiophenols) represent a specialized class of organosulfur building blocks where the sulfur atom is flanked by halogens (F, Cl, Br, I) at both ortho positions. Unlike simple benzenethiol, these molecules occupy a unique "Goldilocks" zone in chemical space: they possess enhanced acidity due to inductive electron withdrawal, yet exhibit attenuated nucleophilicity and oxidative resistance due to severe steric shielding.

For drug development professionals, these motifs are not merely intermediates; they are strategic tools for modulating lipophilicity (

Physicochemical Profile: The Ortho-Effect

The defining feature of 2,6-dihalogenated thiols is the interplay between electronic activation and steric protection.

Acidity and pKa Modulation

The inductive effect (

| Compound | Substituents | Approx.[1][2][3][4][5] | Electronic Effect |

| Benzenethiol | None | 6.6 | Reference |

| 2,6-Difluorobenzenethiol | 2,6-di-F | ~4.8 | Strong |

| 2,6-Dichlorobenzenethiol | 2,6-di-Cl | ~5.2 | Moderate |

| Pentafluorobenzenethiol | 2,3,4,5,6-penta-F | 2.7 | Extreme electron withdrawal |

Steric Shielding & Oxidative Stability

While typical thiols oxidize rapidly to disulfides in air, 2,6-dihalogenated variants exhibit enhanced stability. The bulky halogens (especially Cl, Br) create a "picket fence" around the sulfur center.

-

Consequence: Disulfide formation rates are kinetically retarded.[2]

-

Utility: Easier handling in open-air benchtop conditions compared to non-substituted analogs.[1][2]

Synthetic Methodologies

Three primary routes dominate the literature.[2] The choice depends on the substrate's thermal stability and the availability of starting materials (phenols vs. anilines vs. halides).

Method A: The Newman-Kwart Rearrangement (NKR)

Best for: Converting phenols to thiols when the phenol is readily available.

The NKR is the "quintessential" method but historically required forcing conditions (

-

Classic Conditions: Heat

-aryl thiocarbamate to -

Modern Catalytic Variant: Pd-catalysis allows reaction at

, preserving molecular integrity.

Method B: The Diazonium Displacement (Leuckart Thiophenol Synthesis)

Best for: 2,6-Dichlorobenzenethiol (from cheap 2,6-dichloroaniline).

This is the industrial workhorse. The reaction proceeds via the formation of a diazonium salt, which is then trapped by a sulfur nucleophile (xanthate or thiourea).

-

Mechanism:

-like decomposition of the diazonium salt to an aryl cation (highly unstable) or radical pathway, captured by sulfur. -

Warning: 2,6-Dihaloanilines are weak bases; diazotization requires concentrated acid and careful temperature control (

) to prevent side reactions.

Method C: Palladium-Catalyzed C–S Coupling

Best for: Late-stage functionalization of aryl bromides/iodides.[1]

Cross-coupling sterically hindered thiols is challenging.[2] Specialized ligands (e.g., Josiphos, DiPPF) are required to facilitate the reductive elimination step, which is often the rate-determining step for crowded centers.

Figure 1: Strategic disconnection approaches for 2,6-dihalobenzenethiol synthesis.

Reactivity & Handling Guide

Nucleophilic Aromatic Substitution ( )

Unlike simple thiols, 2,6-dihalothiols are poor nucleophiles for

-

Protocol Tip: Use polar aprotic solvents (DMF, NMP) and stronger bases (Cs

CO

Oxidative Coupling (Disulfides)

While resistant to ambient oxidation, forced oxidation (e.g., I

-

Note: The resulting disulfides (

) often exhibit restricted rotation around the S-S bond, leading to distinct conformers observable by NMR at low temperatures.

Safety & Odor

-

Odor: While all thiols are malodorous, 2,6-dihalogenated variants are less volatile (higher MW) but more persistent.

-

Toxicity: High lipophilicity facilitates skin absorption.[2] Double-gloving (Nitrile/Laminate) is mandatory.[2]

Medicinal Chemistry Applications

Atropisomerism & Axial Chirality

The most sophisticated application of these thiols is in the construction of axially chiral diaryl sulfides . When a 2,6-dihalothiol is coupled to another bulky aromatic ring, the C–S–C bond angle (

-

Drug Design: These atropisomers can be resolved into enantiomers, providing a rigid scaffold that fits specific enzyme pockets more precisely than a freely rotating "floppy" molecule.[2]

Bioisosterism & Metabolic Blocking

-

Lipophilicity: The 2,6-halogens significantly increase

, improving membrane permeability. -

Metabolic Stability: The 2,6-positions are common sites for oxidative metabolism (hydroxylation). Blocking both sites with halogens ("metabolic armor") forces metabolism to less favorable positions or slows clearance, extending the drug's half-life (

).

Figure 2: Generation of axial chirality (atropisomerism) via steric clash in diaryl sulfides.[1]

References

-

Newman-Kwart Rearrangement Mechanism & Catalysis Harvey, J. N., et al. "The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis."[1][2] Angewandte Chemie Int.[2] Ed. (2009).[2]

-

Acidity of Fluorinated Thiophenols BenchChem Data. "Pentafluorothiophenol pKa and Properties."[2][6]

-

Synthesis via Diazonium Salts PrepChem Protocols. "Synthesis of 2,3-dichloroaniline hydrochloride and related diazonium pathways."

-

Transition Metal Catalyzed C-S Coupling Uyeda, C., et al.[2] "Photoinduced, Copper-Catalyzed Cross-Couplings of Thiols with Aryl Halides."[2] J. Am. Chem. Soc.[2] (2013).[2]

-

Thiophenes and Thiols in Medicinal Chemistry RSC Publishing.[2] "Medicinal chemistry-based perspectives on thiophene and its derivatives."[1][2]

Sources

- 1. Showing Compound Benzenethiol (FDB011878) - FooDB [foodb.ca]

- 2. Benzenethiol, 2,6-dichloro- | C6H4Cl2S | CID 90671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Pentafluorothiophenol | 771-62-0 | Benchchem [benchchem.com]

Methodological & Application

Synthesis of 2,6-dibromobenzenethiol from 2,6-dibromoaniline

An Application Note for the Synthesis of 2,6-Dibromobenzenethiol from 2,6-Dibromoaniline

Introduction

This compound is a valuable substituted aryl thiol intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its sterically hindered and electronically modified core makes it a unique building block. This application note provides a detailed, field-tested protocol for the synthesis of this compound starting from commercially available 2,6-dibromoaniline. The selected synthetic route proceeds via a two-step, one-pot process involving the diazotization of the aniline followed by a Leuckart thiophenol reaction with potassium ethyl xanthate and subsequent hydrolysis.[1] This method is reliable and avoids the direct use of hazardous and malodorous thiolation agents in the initial steps.

The core of this transformation lies in converting the primary amino group into a diazonium salt, an excellent leaving group (N₂).[2][3] This highly reactive intermediate is then captured by the sulfur nucleophile of the xanthate salt.[4] The final step involves the basic hydrolysis of the resulting xanthate ester to liberate the desired thiol.[5]

Overall Reaction Scheme

Scientific Rationale and Mechanistic Insights

The successful synthesis hinges on the careful execution of three distinct chemical transformations within the workflow:

-

Diazotization: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically sulfuric or hydrochloric acid. The primary aromatic amine of 2,6-dibromoaniline then acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine intermediate. Following a series of proton transfers and dehydration, the stable 2,6-dibromobenzenediazonium salt is formed.[2][6] Maintaining a low temperature (0–5 °C) throughout this step is critical to prevent the premature decomposition of the thermally sensitive diazonium salt.

-

Xanthate Coupling (Leuckart-Thiophenol Reaction): The diazonium salt solution is then added to a solution of potassium ethyl xanthate (C₂H₅OCS₂K). This reaction, a variant of the Sandmeyer reaction, involves the displacement of the diazonium group by the sulfur atom of the xanthate.[1][7] The reaction proceeds via a mechanism that can have both radical and ionic character, resulting in the formation of an aryl ethyl xanthate intermediate, O-ethyl S-(2,6-dibromophenyl) dithiocarbonate, and the evolution of nitrogen gas.[8]

-

Hydrolysis: The final step is the saponification of the xanthate ester. This is typically achieved by heating the intermediate with a strong base, such as potassium hydroxide, in an alcoholic solvent.[5][9] The hydroxide ion attacks the thiocarbonyl carbon, leading to the cleavage of the ester and formation of the thiolate anion. A final acidic workup protonates the thiolate to yield the target this compound.

Experimental Workflow Visualization

The following diagram outlines the complete operational sequence from starting material to the purified final product.

Caption: High-level experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions:

-

General: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

2,6-Dibromoaniline: Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[10]

-

Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. NEVER isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution.

-

Potassium Ethyl Xanthate: Harmful if swallowed. Handle with care.

-

This compound: Thiols are generally toxic and have strong, unpleasant odors. Handle the product and any waste streams with care.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Recommended Purity |

| 2,6-Dibromoaniline | 608-30-0 | 250.92 | >98% |

| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 98% |

| Sodium Nitrite | 7632-00-0 | 69.00 | >99% |

| Potassium Ethyl Xanthate | 140-89-6 | 160.30 | >98% |

| Potassium Hydroxide | 1310-58-3 | 56.11 | >85% (pellets) |

| Ethanol | 64-17-5 | 46.07 | 95% or Absolute |

| Diethyl Ether (or DCM) | 60-29-7 | 74.12 | ACS Grade |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | 37% |

| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | 120.37 | ACS Grade |

| Deionized Water | 7732-18-5 | 18.02 | --- |

Step-by-Step Procedure

Part A: Preparation of 2,6-Dibromobenzenediazonium Sulfate Solution

-

In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2,6-dibromoaniline (25.1 g, 0.10 mol) and 150 mL of deionized water.

-

While stirring vigorously, slowly add concentrated sulfuric acid (16.7 mL, ~0.30 mol) to the suspension. The mixture will warm up and the aniline salt will form.

-

Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

-

In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of deionized water.

-

Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the cold aniline salt suspension over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the pale yellow solution in the ice bath for an additional 30 minutes to ensure complete diazotization. This diazonium salt solution should be used immediately in the next step.

Part B: Synthesis and Hydrolysis of the Xanthate Intermediate

-

In a separate 1 L beaker, dissolve potassium ethyl xanthate (17.7 g, 0.11 mol) in 200 mL of deionized water.

-

Slowly and carefully, add the cold diazonium salt solution from Part A to the stirring potassium ethyl xanthate solution. A dark, oily precipitate will form, and vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

-

Once the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Prepare a solution of potassium hydroxide (34.0 g, ~0.60 mol) in 200 mL of 95% ethanol. Add this basic ethanolic solution to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction can be monitored by TLC until the xanthate intermediate is consumed.

Part C: Work-up and Purification

-

After the reflux is complete, cool the dark mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous residue with 200 mL of water and transfer to a separatory funnel.

-

Wash the aqueous layer twice with 75 mL portions of diethyl ether to remove any neutral organic byproducts. Discard the ether layers.

-

Cool the aqueous layer in an ice bath and acidify it carefully by slowly adding concentrated hydrochloric acid until the pH is ~1. The desired thiol will precipitate as an oil or a low-melting solid.

-

Extract the product from the acidified aqueous layer three times with 100 mL portions of diethyl ether.

-

Combine the organic extracts and wash them once with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure thiol.

Key Parameters and Expected Results

| Parameter | Value/Observation | Rationale |

| Starting Material | 2,6-Dibromoaniline | 0.10 mol |

| Diazotization Temp. | 0–5 °C | Prevents decomposition of the unstable diazonium salt. |

| NaNO₂ Stoichiometry | 1.05 eq | A slight excess ensures complete conversion of the amine. |

| Hydrolysis Time | 4–6 hours | Ensures complete cleavage of the xanthate ester to the thiol. |

| Product Appearance | Pale yellow oil or solid | Typical for aryl thiols. |

| Expected Yield | 60–75% | A typical range for this multi-step, one-pot synthesis. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield of Final Product | 1. Incomplete diazotization. 2. Diazonium salt decomposition (temp too high). 3. Incomplete hydrolysis of the xanthate. | 1. Ensure a slight excess of NaNO₂ is used. 2. Strictly maintain the temperature below 5 °C during diazotization. 3. Increase the reflux time or the amount of KOH used for hydrolysis. |

| Dark, Tarry Crude Product | Formation of azo-coupling side products. | This is common. Ensure slow addition of the diazonium salt to the xanthate. Purification by vacuum distillation is often effective at removing these impurities. |

| Product Fails to Precipitate on Acidification | Insufficient acidification or product is highly soluble in the acidic medium. | Check the pH with litmus paper to ensure it is strongly acidic (pH 1-2). Ensure thorough extraction with an organic solvent. |

References

- CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

- Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanth

- Sandmeyer Reaction Mechanism. BYJU'S.

- WO2002030883A1 - Process for the preparation of thiophenols.

- New Eco-Friendly Xanthate-Based Flot

-

2-Naphthalenethiol. Organic Syntheses. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

2,6-Dibromoaniline | C6H5Br2N | CID 69098. PubChem. [Link]

-

Potassium Ethyl Xanthate Uses & Reactions. Scribd. [Link]

-

m-THIOCRESOL. Organic Syntheses. [Link]

-

Leuckart thiophenol reaction. Wikipedia. [Link]

-

General Formation of Aryl Dithiolcarbonates and Ethyl Ethylxanthate in the Leuckart Thiophenol Synthesis. ACS Publications. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Reactions of Arylamines. Chemistry LibreTexts. [Link]

Sources

- 1. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 2. Diazotisation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. byjus.com [byjus.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,6-Dibromoaniline | C6H5Br2N | CID 69098 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Application of 2,6-Dibromobenzenethiol in the Synthesis of Advanced Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling the Potential of Sterically Hindered Thiolate Ligands

In the vast landscape of coordination chemistry, the design and synthesis of metal complexes with tailored electronic and steric properties remain a cornerstone of innovation. The strategic selection of ligands is paramount in dictating the ultimate geometry, reactivity, and catalytic prowess of the resulting metal center. Among the diverse classes of ligands, aryl thiolates have garnered significant attention due to their strong σ-donating and variable π-interacting capabilities. This guide focuses on a particularly intriguing yet underexplored ligand: 2,6-dibromobenzenethiol. The presence of two bulky bromine atoms ortho to the sulfur donor atom introduces significant steric hindrance around the metal center. This unique structural feature can enforce unusual coordination geometries, stabilize reactive intermediates, and create specific pockets for substrate binding, making its metal complexes highly promising candidates for applications in catalysis, materials science, and medicinal chemistry.[1]

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the 2,6-dibromobenzenethiolate ligand. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and provide a framework for researchers to explore the rich coordination chemistry of this sterically demanding ligand.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound is not as straightforward as that of simpler aryl thiols due to the directing effects of the bromine and sulfur functionalities. A common and effective strategy involves a multi-step synthesis starting from a readily available precursor, such as 1,3-dibromobenzene. Traditional methods for aryl thiol synthesis, such as the Leukart thiophenol synthesis or the Newman–Kwart rearrangement, often require harsh conditions.[2] A more contemporary and adaptable approach involves the use of transition metal-catalyzed C-S bond formation.[2][3]

Protocol 1: Synthesis of this compound from 1,3-Dibromobenzene

This protocol outlines a plausible synthetic route adapted from general methods for the synthesis of aryl thiols from aryl halides.[2][3]

Step 1: Lithiation of 1,3-Dibromobenzene

The initial step involves the selective lithiation of 1,3-dibromobenzene. The bromine atoms are ortho-, para-directing, but the acidity of the proton at the 2-position is increased due to the inductive effect of the two flanking bromine atoms, making it susceptible to deprotonation by a strong base like n-butyllithium.

-

Reagents and Equipment:

-

1,3-Dibromobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry ice/acetone bath (-78 °C)

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

-

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve 1,3-dibromobenzene (1 equivalent) in anhydrous THF in a flame-dried Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi (1.1 equivalents) dropwise via syringe while maintaining the temperature at -78 °C. The causality here is to prevent side reactions, such as lithium-halogen exchange.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Step 2: Sulfenation with Elemental Sulfur

The resulting aryllithium species is a potent nucleophile and can react with elemental sulfur to form a lithium thiolate.

-

Reagents and Equipment:

-

Elemental sulfur (powdered)

-

Anhydrous THF

-

Cannula

-

-

Procedure:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, suspend finely powdered elemental sulfur (1.2 equivalents) in anhydrous THF.

-

Cool the sulfur suspension to -78 °C.

-

Slowly transfer the aryllithium solution from Step 1 to the sulfur suspension via a cannula. The slow addition is crucial to control the exothermic reaction and prevent the formation of polysulfides.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Step 3: Work-up and Purification

The lithium thiolate is protonated to yield the desired thiol, which is then purified.

-

Reagents and Equipment:

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate

-

-

Procedure:

-

Quench the reaction mixture by slowly adding 1 M HCl at 0 °C until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

-

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Part 2: Synthesis of Metal Complexes with 2,6-Dibromobenzenethiolate

The synthesis of metal complexes with 2,6-dibromobenzenethiolate can be achieved through several general methods, with the salt metathesis reaction being one of the most common and versatile.[1] This involves the reaction of a metal halide with the deprotonated thiol (thiolate).

Protocol 2: General Synthesis of a Transition Metal (II) Bis(2,6-dibromobenzenethiolate) Complex

This protocol provides a general procedure for the synthesis of a neutral, four-coordinate M(II) complex, for example, with Nickel(II), Palladium(II), or Platinum(II).

-

Reagents and Equipment:

-

This compound

-

A suitable base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu), or triethylamine (NEt₃))

-

Anhydrous solvent (e.g., THF, acetonitrile, or dichloromethane)

-

A metal (II) halide salt (e.g., NiCl₂, PdCl₂, PtCl₂)

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bar

-

Cannula

-

-

Procedure:

-

In situ generation of the thiolate:

-

Under an inert atmosphere, dissolve this compound (2 equivalents) in the chosen anhydrous solvent.

-

Add the base (2.1 equivalents) portion-wise at 0 °C. The choice of base is critical; strong, non-nucleophilic bases are preferred to avoid side reactions. Stir for 30 minutes to ensure complete deprotonation.

-

-

Reaction with the metal salt:

-

In a separate Schlenk flask, suspend the metal (II) halide (1 equivalent) in the same anhydrous solvent.

-

Slowly transfer the freshly prepared lithium 2,6-dibromobenzenethiolate solution to the metal salt suspension via a cannula at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can often be monitored by a color change.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

The purification method will depend on the stability and solubility of the complex. Common methods include:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., toluene, dichloromethane) and allow it to cool slowly to form crystals.

-

Washing: If the product is an insoluble solid, it can be washed with a solvent in which the starting materials and byproducts are soluble (e.g., diethyl ether, hexanes) to remove impurities.

-

Column Chromatography: For soluble and stable complexes, silica gel or alumina chromatography can be employed.

-

-

-

Visualization of the Complexation Reaction:

Caption: General scheme for the synthesis of a metal(II) bis(thiolate) complex.

Part 3: Characterization of 2,6-Dibromobenzenethiolate Metal Complexes

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Purpose | Expected Observations for a [M(S-C₆H₃Br₂)₂] Complex |

| ¹H NMR Spectroscopy | To identify the protons on the aromatic ring of the ligand. | The aromatic protons will appear as a multiplet in the region of δ 7.0-8.0 ppm. The integration should correspond to the number of protons on the ligand. |

| ¹³C NMR Spectroscopy | To identify the carbon atoms of the ligand. | Signals for the aromatic carbons will be observed. The carbon atom attached to the sulfur (C-S) will be of particular interest and may show a downfield shift upon coordination. |

| Infrared (IR) Spectroscopy | To identify characteristic vibrational modes. | The S-H stretching vibration (around 2550 cm⁻¹) of the free thiol should be absent in the complex. The C-S stretching vibration (typically 600-800 cm⁻¹) may shift upon coordination. New bands in the far-IR region (< 400 cm⁻¹) may be attributable to M-S stretching vibrations.[4][5] |

| UV-Vis Spectroscopy | To probe the electronic transitions within the complex. | Ligand-to-metal charge transfer (LMCT) bands are expected, often in the visible region, which give the complexes their characteristic colors. The position of these bands can provide information about the electronic structure of the complex.[6][7][8] |

| Mass Spectrometry | To determine the molecular weight of the complex. | The molecular ion peak corresponding to the formula of the complex should be observed, confirming its formation. |

| Elemental Analysis | To determine the elemental composition (C, H, N, S) of the complex. | The experimentally determined percentages of each element should be in close agreement with the calculated values for the proposed formula. |

| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state. | This is the most definitive method for structural characterization, providing information on bond lengths, bond angles, and the coordination geometry around the metal center.[9][10] |

Part 4: Potential Applications

The unique steric and electronic properties imparted by the 2,6-dibromobenzenethiolate ligand suggest a range of potential applications for its metal complexes.

Catalysis

The steric bulk of the ligands can create a well-defined active site, potentially leading to high selectivity in catalytic reactions.[11]

-

Cross-Coupling Reactions: Palladium and nickel complexes are widely used as catalysts in C-C and C-heteroatom bond-forming reactions. The steric hindrance of the 2,6-dibromobenzenethiolate ligands could influence the reductive elimination step, potentially favoring the formation of specific products.

-

Polymerization: The coordination geometry enforced by the bulky ligands could influence the stereochemistry of polymer chains in olefin polymerization catalysis.

Materials Science

Metal thiolates are known to form interesting supramolecular structures and can be precursors to semiconductor materials.

-

Molecular Conductors: The sulfur atoms can facilitate intermolecular interactions, potentially leading to materials with interesting electronic properties.

-

Precursors for Nanomaterials: Thermal decomposition of these complexes could provide a route to metal sulfide nanoparticles with controlled size and morphology.

Bioinorganic Chemistry and Drug Development

Many enzymes have metal ions in their active sites, often coordinated by sulfur-containing amino acid residues. Metal complexes can serve as models for these active sites or as potential therapeutic agents. The biological activity of metal complexes is an active area of research.

Part 5: Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[13]

-

Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The 2,6-dibromobenzenethiolate ligand presents a compelling platform for the design of novel metal complexes with unique steric and electronic properties. While its use is not yet widespread, the foundational protocols and characterization techniques outlined in this guide provide a solid starting point for researchers to explore its coordination chemistry. The potential for these complexes to excel in catalysis, materials science, and bioinorganic applications warrants further investigation, promising exciting discoveries in the years to come.

References

-

Li, J., et al. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry, 13, 584-603. [Link]

-

Ghaderi, A. (2016). Advances in transition-metal catalyzed thioetherification reactions of aromatic compounds. Tetrahedron, 72(33), 4758–4782. [Link]

-

Mori, K., et al. (2020). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. The Journal of Organic Chemistry, 85(15), 9735–9745. [Link]

-

Crimmins, M. T., & DeBaillie, A. C. (2006). Synthesis of 2,6-trans-disubstituted 5,6-dihydropyrans from (Z)-1,5-syn-endiols. Organic Letters, 8(21), 4787–4790. [Link]

-

Wang, X., et al. (2021). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 26(11), 3326. [Link]

-

Wikipedia. (2023). Transition metal thiolate complex. [Link]

-

Di Donato, M., et al. (2021). Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates. Molecules, 26(16), 4983. [Link]

-

Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. [Link]

-

PubMed. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. [Link]

-

Perera, D., & Kaster, A. (2018). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 23(8), 1845. [Link]

-

Kumari, J. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. International Journal of Chemical Studies, 12(4), 127-132. [Link]

-

Shearer, J., et al. (2008). Arylthiolate Coordination and Reactivity at Pseudotetrahedral Nickel(II) Centers: Modulation by Noncovalent Interactions. Inorganic Chemistry, 47(9), 3745–3757. [Link]

-

Singh, R. B., & Kumar, A. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science, 29(3), 1-11. [Link]

-

PubMed. (2008). Arylthiolate coordination and reactivity at pseudotetrahedral nickel(II) centers: modulation by noncovalent interactions. [Link]

-

Al-amery, M. H. A., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry, 2013, 469207. [Link]

-

Gindt, Y. M. (2008). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1), 1-8. [Link]

-

Journal of Physical Science. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. [Link]

-

The Emslie Group. (n.d.). X-Ray Structures. [Link]

-

Monteiro, L. S., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3073. [Link]

-

Chemistry LibreTexts. (2023). 6.2: Synthesis and Stability. [Link]

-

Trávníček, Z., & Vančo, J. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Molecules, 28(5), 2276. [Link]

-

Agustin, D., & Pisk, J. (2023). Catalytic Applications of Transition Metals. MDPI. [Link]

-

ResearchGate. (n.d.). IR and UV/Vis spectroscopic data of complexes IR cm −1. [Link]

-

Wang, Q., et al. (2021). Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles. Coordination Chemistry Reviews, 432, 213717. [Link]

-

Weizmann Institute of Science. (n.d.). X ray crystallography Publications. [Link]

-

Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. [Link]

-

Chemistry LibreTexts. (2023). 12.1: Characterization of Organometallic Complexes. [Link]

Sources

- 1. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]

- 2. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]

- 3. Transition-metal-catalyzed synthesis of phenols and aryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Arylthiolate coordination and reactivity at pseudotetrahedral nickel(II) centers: modulation by noncovalent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chemijournal.com [chemijournal.com]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic Applications of Transition Metals [mdpi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for C-S Cross-Coupling Reactions Using 2,6-Dibromobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Thioether Synthesis

The construction of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the thioether moiety is a common pharmacophore.[1][2] Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of these bonds, offering significant advantages over classical methods.[2][3] However, the synthesis of sterically hindered diaryl thioethers presents a formidable challenge. Substrates with bulky ortho-substituents can significantly impede the key steps of the catalytic cycle, leading to low yields and sluggish reaction rates.

This application note provides a detailed guide to navigating the complexities of C-S cross-coupling reactions using a particularly challenging substrate: 2,6-dibromobenzenethiol. The presence of two ortho-bromine atoms introduces significant steric bulk and the potential for selective mono- or di-arylation, requiring careful optimization of reaction conditions. We will delve into the mechanistic rationale behind catalyst and ligand selection, provide detailed protocols for both palladium- and copper-catalyzed systems, and offer insights into troubleshooting common issues. This guide is intended to empower researchers to successfully synthesize novel and complex thioether derivatives for applications in drug discovery and materials science.

Mechanism and Rationale: Taming Steric Hindrance

The successful C-S cross-coupling of this compound hinges on overcoming the steric clash imposed by the two ortho-bromine substituents. This steric hindrance affects both the oxidative addition and reductive elimination steps in the catalytic cycle.

Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)

The generally accepted mechanism for the palladium-catalyzed C-S cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, association of the thiolate, and reductive elimination.

Caption: Catalytic cycle for the Palladium-catalyzed C-S cross-coupling reaction.

For a sterically hindered thiol like this compound, the key to a successful reaction lies in the choice of ligand. Bulky, electron-rich phosphine ligands are often essential. These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step. Furthermore, their steric bulk can facilitate the reductive elimination step to release the bulky diaryl thioether product. Biaryl monophosphine ligands have been shown to be particularly effective in promoting C-S coupling reactions under mild conditions.[2]

Copper-Catalyzed C-S Coupling (Ullmann Type)

The Ullmann condensation is a classical method for forming C-S bonds, typically requiring high temperatures. However, modern protocols utilizing copper catalysts with appropriate ligands can achieve this transformation under milder conditions. The mechanism is believed to involve the formation of a copper(I) thiolate intermediate.

Caption: Simplified representation of the Copper-catalyzed C-S coupling reaction.

Sources

- 1. Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

Application Note: Precision Engineering of Self-Assembled Monolayers (SAMs) with Bulky Aryl Thiols

Abstract & Strategic Relevance

While alkanethiol SAMs are ubiquitous in surface science, bulky aryl thiols (e.g., triptycenes, anthracenes, terphenyls) represent the next frontier for molecular electronics, antifouling coatings, and single-molecule sensors. Unlike flexible alkyl chains, these rigid, sterically demanding molecules do not easily adopt the close-packed

The Challenge: Bulky aryl thiols are prone to forming disordered "lying-down" phases due to strong

Critical Parameters: The "Why" Behind the Protocol

Solvent Selection: Solubility vs. Intercalation

Standard ethanol (EtOH) protocols often fail for bulky aromatics due to poor solubility. However, non-polar solvents like hexadecane can intercalate into the monolayer, stabilizing the "lying-down" phase.

-

Recommendation: Use Tetrahydrofuran (THF) or a 2:1 mixture of Ethanol:Dichloromethane (DCM) . THF offers excellent solubility for aromatic cores while being volatile enough to remove easily.

Thermodynamics vs. Kinetics

Adsorption of thiols follows a two-step kinetic model:

-

Fast Regime (Seconds/Minutes): Physisorption and lying-down orientation.

-

Slow Regime (Hours/Days): Reorientation to standing-up phase and crystallization.

-

Impact: For bulky thiols, the energy barrier to reorient is significantly higher. Room temperature incubation is often insufficient. Thermal energy is required to overcome steric repulsion and drive the system to the thermodynamic minimum (standing up).

Substrate Crystallinity

The Au(111) terrace size dictates the domain size of the SAM. For rigid molecules, surface roughness creates defects that cannot be "healed" by chain flexibility. Flame annealing or template-stripped gold is mandatory.

Experimental Protocol

Phase 1: Substrate Preparation (The Foundation)

-

Goal: Create an atomically flat, contaminant-free Au(111) surface.

-

Materials: Gold-coated mica or silicon wafers, Hydrogen flame torch.

-

Cleaning: If using stored gold slides, clean with UV/Ozone for 10 minutes followed by a rinse with HPLC-grade ethanol. Avoid Piranha solution if possible to prevent surface roughening, unless gold is heavily contaminated.

-

Flame Annealing: Pass a hydrogen flame over the gold surface (sweep rate ~1 cm/s) until it glows a faint dull red. This promotes the reconstruction of large Au(111) terraces.

-

Cooling: Allow to cool to room temperature in a nitrogen-purged environment.

Phase 2: Solution Preparation & Incubation

-

Goal: Drive chemisorption while preventing aggregation.

-

Solvent Prep: Degas THF (or EtOH/DCM) with

for 15 minutes to remove dissolved oxygen, which promotes disulfide formation (a common impurity). -

Thiol Solution: Prepare a 0.5 mM to 1.0 mM solution of the bulky aryl thiol.

-

Note: Lower concentrations (0.1 mM) favor lying-down phases; higher concentrations drive packing pressure but increase cost. 1.0 mM is the optimal balance.

-

-

Incubation (The Critical Step):

-

Immerse the substrate in the solution.[1][2][3][4][5][6][7][8]

-

Seal the container under

. -

Heat: Place the vessel in an oven or water bath at 50°C for 24–48 hours .

-

Mechanism:[2][7] The heat increases the desorption rate of physisorbed (lying-down) molecules and provides the activation energy for the remaining molecules to pack vertically.

-

Phase 3: Rinsing & Thermal Annealing

-

Goal: Remove physisorbed multilayers and heal defects.

-

Rinse: Remove substrate and rinse copiously with fresh solvent (THF), followed by Ethanol, then dry with specific

stream. -

Post-Annealing (Optional but Recommended):

-

Place the dry SAM sample in a clean oven at 80°C–100°C for 1 hour .

-

Why: This "sintering" step improves domain size and stability, particularly for triptycene-based SAMs.

-

Visualization of Workflow & Mechanism

Diagram 1: Preparation Workflow

This flowchart outlines the critical decision points and process flow for high-fidelity SAM generation.

Caption: Optimized workflow for bulky aryl thiol SAMs, emphasizing thermal processing steps.

Diagram 2: Kinetic Trap vs. Thermodynamic Product

Understanding the molecular orientation is vital. This diagram illustrates why heat is necessary.

Caption: Thermal energy drives the transition from disordered "lying-down" phases to ordered "standing-up" monolayers.

Characterization & Quality Control (Self-Validating System)

To ensure the protocol was successful, use the following validation hierarchy.

| Technique | Metric | Success Criteria (Bulky Aryl SAM) | Failure Mode Indicator |

| Contact Angle | Water Wettability | ||

| Ellipsometry | Film Thickness | Matches theoretical molecular length ( | Thickness < 50% of length (Molecules lying flat) |

| XPS | S 2p Binding Energy | Peak at ~162.0 eV (Thiolate) | Peak at >163.5 eV (Unbound thiol/Physisorbed) |

| Cyclic Voltammetry | Redox Blocking | No peaks for redox probe ( | Significant current (Pinholes/Defects) |

Troubleshooting Guide

Issue: Low Contact Angle (<60°)

-

Cause: Molecules are in the "lying-down" phase, exposing the aromatic rings rather than the hydrophobic edge, or the surface is under-packed.

-

Fix: Increase incubation temperature to 60°C or extend time to 72h. Ensure solvent was degassed.

Issue: Hazy/Cloudy Film

-

Cause: Multilayer formation or polymer precipitation (common with dithiols).

-

Fix: Aggressive rinsing with THF followed by sonication (10s) in ethanol. Check thiol purity.

Issue: Pinholes in Electrochemistry

-

Cause: Steric bulk prevents perfect packing, leaving gaps.

-

Fix:Backfilling. After SAM formation, incubate for 1 hour in a dilute (0.1 mM) solution of a small alkanethiol (e.g., ethanethiol) to plug the gaps without displacing the bulky aryl groups.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[7] Chemical Reviews, 105(4), 1103–1170. Link

-

Zharnikov, M. (2010). Quality and Architecture of Self-Assembled Monolayers for Molecular Electronics. Journal of Electron Spectroscopy and Related Phenomena, 178-179, 380-393. Link

-

Colavita, P. E., et al. (2007). Formation of Self-Assembled Monolayers of Triptycene-Based Thiols on Gold.[9] Langmuir, 23(19), 9689-9698. Link

-

Bain, C. D., et al. (1989).[3] Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold.[2][6][7] Journal of the American Chemical Society, 111(1), 321-335. Link

-

Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system.[7] Chemical Society Reviews, 39, 1805-1834. Link

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 3. lee.chem.uh.edu [lee.chem.uh.edu]

- 4. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. agilent.com [agilent.com]

- 8. lee.chem.uh.edu [lee.chem.uh.edu]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2,6-Dibromo-thiophenol Derivatives via Lithiation and Sulfurization of 1,2,3-Tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,6-dibromo-thiophenol derivatives, valuable intermediates in pharmaceutical and materials science, through a two-step procedure involving the regioselective lithiation of 1,2,3-tribromobenzene followed by sulfurization. This application note details the underlying chemical principles, provides a robust experimental protocol, and addresses critical safety considerations.

Introduction

Polysubstituted aromatic compounds are fundamental building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. Specifically, thiophenol derivatives bearing multiple halogen substituents are of significant interest due to their versatile reactivity, enabling further functionalization through cross-coupling reactions and nucleophilic substitutions. The procedure outlined herein describes a reliable method for the preparation of a highly functionalized thiophenol intermediate starting from the readily available 1,2,3-tribromobenzene.

The core of this synthetic strategy lies in the regioselective lithium-halogen exchange reaction. The substitution pattern of 1,2,3-tribromobenzene presents a unique challenge in controlling the site of lithiation. Based on established principles of organometallic chemistry, the bromine atom at the C2 position is the most sterically hindered and electronically influenced by the adjacent bromine atoms. This steric compression makes the C2-Br bond the most likely to undergo lithium-halogen exchange, leading to the formation of the 2,6-dibromophenyllithium intermediate. This regioselectivity is crucial for the successful synthesis of the desired product. Following the formation of the organolithium species, it is trapped in situ with an electrophilic sulfur source to yield the target thiophenol derivative.

Reaction Mechanism and Scientific Rationale

The overall transformation proceeds in two distinct steps:

-

Regioselective Lithiation: The reaction is initiated by a lithium-halogen exchange, a common method for the preparation of organolithium compounds.[1] In this specific case, n-butyllithium (n-BuLi) is employed to selectively replace one of the bromine atoms on the 1,2,3-tribromobenzene ring with a lithium atom. The regioselectivity of this step is paramount. While direct experimental evidence for the lithiation of 1,2,3-tribromobenzene is not extensively documented, studies on analogous systems, such as the regioselective halogen-metal exchange of 3-substituted 1,2-dibromo arenes, have shown that the exchange predominantly occurs at the C2 position, between the two other halogen atoms.[2] This preference is attributed to a combination of steric and electronic factors that favor the formation of the more stable organometallic intermediate. Therefore, it is predicted that the reaction of 1,2,3-tribromobenzene with n-butyllithium will preferentially yield 2,6-dibromophenyllithium.

-

Sulfurization: The highly reactive 2,6-dibromophenyllithium intermediate is not isolated but is immediately treated with an electrophilic sulfur reagent. Elemental sulfur (S₈) is a common and effective sulfur source for this purpose. The nucleophilic carbon of the aryllithium species attacks the electrophilic sulfur, leading to the formation of a lithium thiolate salt. Subsequent acidic workup protonates the thiolate to afford the final 2,6-dibromothiophenol derivative.

Reaction Pathway Diagram:

Caption: Overall reaction scheme for the synthesis of 2,6-dibromothiophenol.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the lithiation and sulfurization of 1,2,3-tribromobenzene.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 1,2,3-Tribromobenzene | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |

| n-Butyllithium (2.5 M in hexanes) | Reagent grade | Sigma-Aldrich | Pyrophoric reagent. Handle under inert atmosphere. |

| Anhydrous Diethyl Ether (Et₂O) | ≥99.7% | Sigma-Aldrich | Freshly distilled from sodium/benzophenone. |

| Elemental Sulfur (S₈) | ≥99.5% | Sigma-Aldrich | Fine powder. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Fisher Scientific | |

| Brine (Saturated NaCl) | Aqueous solution | Fisher Scientific | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Fisher Scientific | |

| Nitrogen (N₂) or Argon (Ar) | High purity | Local supplier | For inert atmosphere. |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Detailed Procedure:

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and two septa. Flame-dry the glassware under a stream of nitrogen or argon and allow it to cool to room temperature under a positive pressure of the inert gas.

-

Lithiation:

-

To the reaction flask, add 1,2,3-tribromobenzene (e.g., 10.0 g, 31.8 mmol) and dissolve it in anhydrous diethyl ether (100 mL).

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 13.3 mL, 33.4 mmol, 1.05 equivalents) to the stirred solution via syringe over a period of 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. A color change to a pale yellow or orange is typically observed, indicating the formation of the aryllithium species.

-

-

Sulfurization:

-

To the cold (-78 °C) solution of the aryllithium, add finely powdered elemental sulfur (1.12 g, 35.0 mmol, 1.1 equivalents) in one portion through one of the necks of the flask, under a positive flow of inert gas.

-

Stir the reaction mixture vigorously at -78 °C for 30 minutes.

-

Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring at room temperature for an additional 2 hours.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding 1 M hydrochloric acid (50 mL) to the stirred mixture.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2,6-dibromothiophenol derivative.

-

Safety Precautions

Working with n-Butyllithium:

-

Pyrophoric Nature: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously upon contact with air and moisture. All manipulations must be performed under a strict inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and chemical-resistant gloves (such as nitrile or neoprene) when handling n-butyllithium.

-

Syringe and Cannula Techniques: Use well-maintained syringes and cannulas for transferring n-butyllithium solutions. Ensure all connections are secure to prevent leaks.

-

Quenching: Never quench a reaction containing a significant amount of unreacted n-butyllithium with water. A less reactive quenching agent, such as isopropanol, should be added slowly at low temperature before the addition of water.

General Safety:

-

Solvent Hazards: Diethyl ether is highly flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Corrosive Reagents: Handle hydrochloric acid with care, as it is corrosive.

-

Waste Disposal: Dispose of all chemical waste, including residual n-butyllithium and solvents, according to institutional safety guidelines.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Inactive n-butyllithium reagent. | Titrate the n-butyllithium solution before use to determine its exact molarity. |

| Presence of moisture or oxygen in the reaction. | Ensure all glassware is thoroughly dried and the reaction is maintained under a positive pressure of inert gas. Use freshly distilled anhydrous solvents. | |

| Formation of multiple products | Incomplete lithiation or side reactions. | Ensure the addition of n-butyllithium is slow and the temperature is maintained at -78 °C. Consider using a different solvent system or a different organolithium reagent. |

| "Halogen dance" or rearrangement of the aryllithium intermediate. | While less common with bromine, this can occur. Shorter reaction times at low temperatures can sometimes minimize this side reaction. | |

| Difficulty in purification | Presence of unreacted starting material or byproducts. | Optimize the stoichiometry of the reagents. Ensure the workup procedure is followed carefully to remove acidic and basic impurities. Employ a more efficient purification technique, such as preparative HPLC if necessary. |

Conclusion

The procedure detailed in this application note provides a reliable and scientifically grounded method for the synthesis of 2,6-dibromo-thiophenol derivatives from 1,2,3-tribromobenzene. The key to this transformation is the regioselective lithium-halogen exchange at the C2 position, followed by efficient trapping of the resulting aryllithium intermediate with elemental sulfur. By adhering to the outlined protocol and safety precautions, researchers can effectively synthesize this valuable building block for applications in drug discovery and materials science.

References

-

Wikipedia contributors. (2023). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Air-Sensitive Brominated Aryl Thiols

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert-driven answers and troubleshooting solutions for handling air-sensitive brominated aryl thiols. These reagents are invaluable in modern synthetic chemistry, particularly in cross-coupling reactions, but their propensity for oxidation and challenging odor profile demand meticulous handling. This document is structured to address both immediate experimental problems and foundational questions, ensuring your experiments are successful, reproducible, and safe.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My brominated aryl thiol, which should be a clear oil or white solid, has developed a yellow tint and a different consistency. Is it still usable?

Answer: A change in color or consistency, particularly the appearance of a yellow hue or cloudiness, is a strong indicator of degradation. The primary degradation pathway for thiols is oxidation to the corresponding disulfide (Ar-S-S-Ar).[1][2]

-

Causality: The thiol (-SH) group is readily oxidized by atmospheric oxygen, especially in the presence of trace metal impurities or under basic conditions which form the more reactive thiolate anion (Ar-S⁻).[2] This dimerization to a disulfide alters the compound's physical properties and renders it unreactive for most desired subsequent transformations, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[3][4]

-

Recommended Action:

-

Do Not Use: It is highly inadvisable to use the discolored reagent, as it will lead to inaccurate stoichiometry, low yields, and the introduction of impurities that can complicate purification.

-

Verification (Optional): You can confirm the presence of disulfide by taking a small sample and analyzing it via TLC (it will have a different Rf value) or ¹H NMR (the characteristic thiol proton peak will be absent).

-

Resolution: Discard the degraded reagent according to your institution's hazardous waste protocols and procure a fresh, properly sealed bottle. When receiving a new bottle, inspect it for clarity and proper sealing (e.g., a Sure/Seal™ system).[5][6]

-

Q2: I'm attempting a transition-metal-catalyzed C-S cross-coupling reaction, but I'm getting very low yield or only starting material back. What's going wrong?

Answer: This is a common issue that can almost always be traced back to the deactivation of a critical component—the thiol, the catalyst, or the solvent system—due to atmospheric contamination. The flowchart below provides a logical path to diagnose the issue.

Caption: Troubleshooting Decision Tree for C-S Coupling Reactions.

-

Causality Explained:

-

Thiol Oxidation: As discussed in Q1, an oxidized thiol is no longer a competent nucleophile.

-

Solvent Contamination: Dissolved oxygen in non-degassed solvents is a primary culprit for degrading the thiol and/or the active form of the catalyst (e.g., Pd(0)). Water can hydrolyze reagents or interfere with the basic conditions required for many coupling reactions.

-

Atmosphere Integrity: Even with degassed solvents, a poor seal on your reaction vessel can allow air to leak in over the course of the reaction, leading to slow degradation. Performing at least three "evacuate-refill" cycles on a Schlenk line is critical to remove the initial lab atmosphere.[7]

-

Q3: My NMR/Mass Spec analysis shows a significant byproduct with a mass roughly double that of my starting thiol, minus two protons. What is it and how do I prevent it?

Answer: You are observing the formation of the corresponding disulfide (Ar-S-S-Ar). This is the most common byproduct when handling aryl thiols and is a direct result of oxidative dimerization.

Caption: Oxidation of Aryl Thiol to Aryl Disulfide.

-

Mechanism & Prevention: The reaction is significantly accelerated under basic conditions, which deprotonate the thiol to the more nucleophilic thiolate anion.[2] This anion is highly susceptible to oxidation. To prevent this:

-

Rigorous Inert Technique: All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using either a glovebox or Schlenk line techniques.[8][9]

-

Degassed Solvents: Never use solvents directly from the bottle without proper degassing to remove dissolved oxygen. The "Freeze-Pump-Thaw" method is the most effective.[9][10][11]

-

Order of Addition: In reactions requiring a base, consider adding the base just before the electrophile or catalyst, minimizing the time the reactive thiolate exists in solution before it can participate in the desired reaction.

-

Section 2: Frequently Asked Questions (FAQs)

This section covers essential best practices for storage, setup, and safety.

Q1: What is the correct way to store brominated aryl thiols to ensure their long-term stability?

Answer: Proper storage is the first and most critical step in maintaining the integrity of your reagent. The goal is to protect the compound from oxygen, moisture, light, and heat.

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (Argon preferred, Nitrogen is acceptable). | Prevents oxidation of the thiol group to disulfide. Argon is heavier than air and provides a better blanket.[2] |

| Container | Original manufacturer's septum-sealed bottle (e.g., Sure/Seal™) or a glass Schlenk flask with a well-greased stopcock.[5][6] | Provides a robust barrier against atmospheric contamination. The septum allows for reagent removal via syringe without opening the bottle.[5] |

| Temperature | Refrigerate (2-8 °C). | Slows down potential degradation pathways. |

| Light | Store in an amber bottle or protect from light by wrapping with aluminum foil. | Prevents potential light-induced radical reactions. |

| Handling | After withdrawing reagent, flush the bottle headspace with inert gas before re-sealing and storing. | Replaces any air that may have been introduced with a protective inert atmosphere.[2] |

Q2: What is the difference between using a glovebox and a Schlenk line for my experiment, and which should I choose?

Answer: Both techniques are designed to create an air-free environment, but they are suited for different tasks.[8][9] The choice depends on the scale, complexity, and nature of the manipulation.

| Feature | Glovebox | Schlenk Line |

| Environment | A fully enclosed chamber with a continuously purified inert atmosphere (<1 ppm O₂, <1 ppm H₂O).[8] | Glassware is individually made inert by cycling between vacuum and inert gas flow from a dual manifold.[7][12] |

| Best For | • Handling and weighing solids.• Complex manipulations and assemblies.• Long-term storage of multiple reagents. | • Performing reactions in solution.• Liquid transfers via syringe or cannula.• Solvent distillation and degassing. |

| Pros | • Highest level of atmospheric purity.• Dexterous manipulation is possible. | • More cost-effective setup.• Can run multiple reactions in parallel on one line. |

| Cons | • High initial cost and maintenance.• Limited working space.• Certain solvents can damage the catalyst or gloves.[13] | • Requires more user skill.• Not ideal for weighing or handling fine powders.• Risk of contamination with improper technique. |

Recommendation: For weighing out solid brominated aryl thiols or preparing catalyst mixtures, a glovebox is superior. For running the actual reaction in solution and performing liquid transfers, a Schlenk line is perfectly adequate and often more convenient.

Q3: Can you provide a reliable, step-by-step protocol for degassing a solvent?

Answer: Absolutely. Removing dissolved atmospheric gases, particularly oxygen, from your reaction solvent is non-negotiable. Here are the two most common methods.

| Method | Procedure | Effectiveness |

| Freeze-Pump-Thaw (Most Effective) | 1. Place the solvent in a Schlenk flask sealed with a stopcock.2. Freeze the solvent completely using a liquid nitrogen bath.3. With the solvent frozen, open the flask to a high-vacuum line for 5-10 minutes to remove gases from the headspace.4. Close the flask's stopcock to the vacuum line.5. Remove the liquid nitrogen and allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid.6. Repeat this entire cycle at least three times.[7][9][10][11] After the final thaw, backfill the flask with inert gas. | Excellent |

| Purging (Sparging) | 1. Place the solvent in a flask with an inlet and an outlet.2. Submerge a long needle or gas dispersion tube connected to an inert gas line below the solvent's surface.3. Bubble the inert gas (e.g., Argon) through the solvent for 30-60 minutes.4. Ensure the outlet is vented through a bubbler to prevent pressure buildup.[10][11] | Good (but less effective for high-boiling point solvents) |

Q4: What is the correct technique for transferring a liquid brominated aryl thiol from a Sure/Seal™ bottle to my reaction flask?

Answer: The goal is to move the liquid without it ever contacting the laboratory atmosphere. This is achieved using a syringe or a double-tipped needle (cannula).

Caption: Syringe Transfer Workflow for Air-Sensitive Liquids.

-

Key Principles:

-